Metabromsalan is a brominated salicylanilide derivative. [, ] Salicylanilides are a class of compounds formed from the amide of salicylic acid and aniline. [] These compounds exhibit a range of pharmacological activities. [] While some chlorinated derivatives are used as anthelmintics, brominated derivatives like Metabromsalan, dibromsalan, and tribromsalan are primarily known for their antibacterial and antifungal properties, leading to their application as disinfectants. []
Metabromsalan is derived from salicylic acid, a common organic compound found in plants, particularly in willow trees. Its classification falls under the category of brominated compounds, which are characterized by the presence of bromine atoms in their molecular structure. This classification is significant as brominated compounds often exhibit distinct chemical behaviors and biological activities compared to their non-brominated counterparts.
The synthesis of Metabromsalan typically involves the bromination of salicylamide or its derivatives. Various methods can be employed, including:
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of Metabromsalan. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize the synthesized product.
Metabromsalan has a complex molecular structure characterized by the presence of a bromine atom attached to the aromatic ring of salicylamide. The molecular formula is typically represented as C₇H₆BrN₃O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, and bromine.
Metabromsalan undergoes several chemical reactions that can be categorized into:
These reactions are crucial for understanding the compound's stability and reactivity in biological systems.
The mechanism of action of Metabromsalan primarily relates to its interaction with biological targets such as enzymes or receptors. It is believed to exert its effects through:
Research indicates that these mechanisms contribute to its potential therapeutic effects, although detailed studies are necessary for comprehensive understanding.
These properties are essential for determining suitable applications and handling procedures in laboratory settings.
Metabromsalan has been investigated for various applications:
Metabromsalan (CAS No. 2577-72-2) is classified as a halogenated salicylanilide with the molecular formula C₁₃H₉Br₂NO₂ and a molecular weight of 371.02 g/mol. Its IUPAC name, 3,5-dibromo-2-hydroxy-N-phenylbenzamide, reflects a benzamide core substituted with bromine atoms at positions 3 and 5, a phenolic hydroxyl group at position 2, and an N-phenyl attachment [7] [10]. The compound’s structure integrates two functional domains:
Chemically, it is designated as an aromatic amide due to its benzene rings and carboxamide linkage (–CONH–). The presence of bromine, a heavy halogen, enhances its lipophilicity and antimicrobial potency by promoting membrane disruption in microorganisms [8].
Table 1: Key Identifiers of Metabromsalan
Property | Value |
---|---|
CAS Number | 2577-72-2 |
Molecular Formula | C₁₃H₉Br₂NO₂ |
Molecular Weight | 371.02 g/mol |
IUPAC Name | 3,5-Dibromo-2-hydroxy-N-phenylbenzamide |
Synonyms | 3,5-Dibromosalicylanilide; Tempasept III; NSC 526280 |
Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2O)Br)Br |
Metabromsalan emerged during the mid-20th century amid intensive research into halogenated antimicrobials. Key milestones include:
The withdrawal paralleled regulatory actions against structurally related agents like tribromsalan (TBS) and tetrachlorosalicylanilide (TCSA), underscoring a class-wide concern over photosensitization [8].
Table 2: Historical Timeline of Metabromsalan
Year | Event |
---|---|
1960s | Introduction as an antimicrobial agent in cosmetics and industrial formulations. |
1975 | FDA bans use in cosmetics (effective Dec 1975) due to photosensitization hazards. |
1977 | Listed in Federal Register as unsafe for compounding [5]. |
1998 | PubChem entry established (CID 17404), facilitating public access to chemical data [1]. |
Core Structure: Metabromsalan features a planar benzamide scaffold with intramolecular hydrogen bonding between the ortho-hydroxy (–OH) and carbonyl (–C=O) groups. This interaction forms a pseudo-six-membered ring, enhancing stability and influencing solubility [7] [10]. Bromine atoms at the meta positions (C3 and C5) create steric and electronic effects that modulate reactivity.
Isomerism Considerations:
Analytical Differentiation:Liquid chromatography–mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) are critical for distinguishing Metabromsalan from structurally similar salicylanilides like tribromsalan. Key differentiators include:
Table 3: Comparison of Halogenated Salicylanilides
Compound | Substitution Pattern | Molecular Formula | Regulatory Status |
---|---|---|---|
Metabromsalan (MBS) | 3,5-Dibromo | C₁₃H₉Br₂NO₂ | Banned in cosmetics |
Tribromsalan (TBS) | 3,4′,5-Tribromo | C₁₃H₈Br₃NO₂ | Banned in cosmetics |
Tetrachlorosalicylanilide (TCSA) | 3,3′,4,5′-Tetrachloro | C₁₃H₉Cl₄NO₂ | Banned in cosmetics |
Solubility:
Thermal and Spectral Properties:
Stability:
Table 4: Physicochemical Properties of Metabromsalan
Property | Value/Range | Method/Notes |
---|---|---|
Melting Point | Not well-documented | Likely >150°C (decomposition occurs) |
Boiling Point | 369.5°C | At 760 mmHg |
Density | 1.863 g/cm³ | Solid state |
LogP (Partition Coefficient) | ~4.2 (estimated) | High lipophilicity |
pKa (phenolic –OH) | ~8.5 | Determined potentiometrically |
Solubility in Water | <0.1 g/L | pH-dependent; increases in alkali |
UV-Vis λmax | 254 nm, 310 nm | Methanol solution |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3